2,5-Diiodopyridine

Description

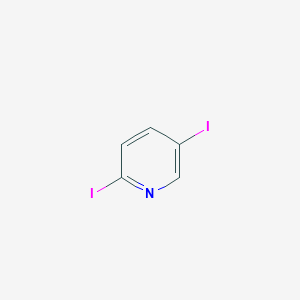

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-diiodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I2N/c6-4-1-2-5(7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWFCFIXXMXRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401161 | |

| Record name | 2,5-Diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116195-81-4 | |

| Record name | 2,5-Diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diiodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,5 Diiodopyridine and Its Derivatives

Regioselective Functionalization Strategies

Regioselective synthesis is paramount in ensuring the efficient and precise construction of target molecules. For 2,5-diiodopyridine and its derivatives, several strategies have been developed to control the introduction and modification of functional groups on the pyridine (B92270) core.

Halogen-Lithium Exchange and Subsequent Electrophilic Quenching

Halogen-lithium exchange is a powerful and widely utilized method for the regioselective functionalization of aryl and heteroaryl halides. This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a lithium atom from an organolithium reagent, such as n-butyllithium (n-BuLi), to form a highly reactive organolithium intermediate. This intermediate can then be trapped by a variety of electrophiles to introduce a wide range of functional groups.

In the context of dihalopyridines, the differential reactivity of the halogen atoms can be exploited for selective functionalization. For instance, in 2,5-dibromopyridine (B19318), the bromine atom at the 2-position is generally more susceptible to halogen-lithium exchange than the one at the 5-position due to the inductive effect of the nitrogen atom. However, reaction conditions, particularly temperature, play a crucial role in achieving high selectivity.

A key application of this methodology is the synthesis of 2-bromo-5-iodopyridine (B107189) from 2,5-dibromopyridine. The reaction is typically carried out at very low temperatures (e.g., -78 °C) to ensure high regioselectivity. At this temperature, the bromine at the 5-position undergoes exchange with n-butyllithium, and the resulting 2-bromo-5-lithiopyridine intermediate is then quenched with an iodine source, such as molecular iodine (I₂), to yield 2-bromo-5-iodopyridine. guidechem.com It is crucial to maintain these low temperatures to prevent side reactions, including dehalogenation or reaction at the 2-position. guidechem.com

| Starting Material | Reagents | Electrophile | Product | Yield (%) | Reference |

| 2,5-Dibromopyridine | 1. n-BuLi, THF, -78 °C | I₂ | 2-Bromo-5-iodopyridine | - | guidechem.com |

This selective functionalization provides a valuable intermediate where the remaining bromine and the newly introduced iodine atom can be further and selectively manipulated in subsequent cross-coupling reactions, owing to the different reactivities of C-Br and C-I bonds.

Selective Derivatization from Dihalopyridine Precursors

The synthesis of this compound and its derivatives often relies on the selective derivatization of readily available dihalopyridine precursors, most notably 2,5-dibromopyridine. The differential reactivity of the C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions is a cornerstone of this strategy. The C-I bond is generally more reactive towards oxidative addition to palladium(0) than the C-Br bond, allowing for selective reactions at the iodine-bearing position.

One common approach involves the initial synthesis of a bromo-iodopyridine intermediate, such as 2-bromo-5-iodopyridine, as described in the previous section. This intermediate can then undergo selective cross-coupling reactions. For example, a Suzuki coupling can be performed selectively at the 5-position (the site of the iodine atom) while leaving the bromine atom at the 2-position intact for a subsequent, different cross-coupling reaction. This stepwise functionalization allows for the controlled introduction of two different substituents at the 2- and 5-positions of the pyridine ring.

Furthermore, 2,5-dibromopyridine itself can be directly used in coupling reactions. While selective monolithiation followed by quenching is one route, another involves direct coupling reactions where reaction conditions are tuned to favor monosubstitution. For example, Stille coupling of 2,5-dibromopyridine with organostannanes can lead to the formation of 5-substituted-2-bromopyridines. acs.org These monosubstituted intermediates can then be converted to the corresponding 5-substituted-2-iodopyridines through halogen exchange reactions or other synthetic transformations.

Targeted Iodination Approaches for Polysubstituted Pyridines

The direct iodination of pyridine and its derivatives can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic aromatic substitution. However, several methods have been developed to achieve targeted iodination, often relying on the presence of activating groups or the use of specific iodinating agents and catalysts.

For the synthesis of polysubstituted iodinated pyridines, including derivatives of this compound, the starting material often already contains one or more substituents that can direct the regioselectivity of the iodination reaction. A radical-based direct C-H iodination protocol has been developed that allows for the iodination of pyridines at the C3 and C5 positions. rsc.org This method demonstrates the feasibility of introducing iodine atoms onto an existing pyridine scaffold.

Another strategy involves the synthesis of precursors that are amenable to iodination. For example, 2-aminopyridine (B139424) can be readily iodinated at the 5-position to produce 2-amino-5-iodopyridine (B21400). google.com This intermediate can then be further functionalized. For instance, the amino group can be converted to an iodo group via a Sandmeyer-type reaction, providing a route to this compound. The synthesis of 2-amino-5-iodopyridine can be achieved by reacting 2-aminopyridine with iodine in an aqueous solution, followed by the addition of hydrogen peroxide. google.com

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2-Aminopyridine | I₂, H₂O, H₂O₂ | 2-Amino-5-iodopyridine | - | google.com |

The synthesis of more complex polysubstituted iodopyridines often involves a multi-step approach, combining C-H activation, cross-coupling reactions, and targeted iodination steps. The choice of strategy depends on the desired substitution pattern and the nature of the substituents already present on the pyridine ring.

Emerging Synthetic Protocols

The field of organic synthesis is constantly evolving, with a continuous drive towards more efficient, sustainable, and versatile methodologies. In the context of this compound synthesis, several emerging protocols are showing promise.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. youtube.com The synthesis of halogenated pyridines can benefit from flow technology, particularly for reactions that are highly exothermic or involve hazardous reagents. While specific examples for the continuous flow synthesis of this compound are not yet widely reported, the principles of flow chemistry are being increasingly applied to the synthesis of active pharmaceutical ingredients (APIs), many of which contain pyridine scaffolds. youtube.com This suggests that flow-based approaches for the synthesis of this compound and its derivatives are a promising area for future development.

Catalytic Direct C-H Iodination: The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy in organic synthesis. While direct C-H iodination of pyridines can be challenging, research into novel catalytic systems is ongoing. The development of catalysts that can selectively activate and iodinate specific C-H bonds on the pyridine ring would represent a significant advancement, potentially providing a more direct and sustainable route to this compound and its derivatives, bypassing the need for pre-functionalized starting materials.

Novel Iodinating Reagents and Conditions: Research into new iodinating reagents and reaction conditions continues to expand the toolkit for organic chemists. These advancements may lead to milder, more selective, and more efficient methods for the synthesis of iodinated heterocycles, including this compound.

Mechanistic Investigations into the Reactivity of 2,5 Diiodopyridine

Exploration of Transition Metal-Catalyzed Cross-Coupling Reaction Mechanisms

Transition metal-catalyzed cross-coupling reactions provide a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, with palladium being the most extensively studied catalyst. The general mechanism for these reactions, particularly with dihalogenated substrates like 2,5-diiodopyridine, involves a series of steps that can be manipulated to control the degree and site of functionalization. Key challenges include preventing difunctionalization when mono-functionalization is desired and directing the reaction to a specific halogen-bearing carbon.

Palladium-Catalyzed C-C Bond Formation

Palladium catalysts are paramount in forming new C-C bonds from aryl halides. The reactivity of these systems with this compound is governed by the fundamental steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The weaker C-I bond, compared to C-Br or C-Cl, facilitates the initial oxidative addition step, often allowing for milder reaction conditions.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is one of the most versatile methods for C-C bond formation. The catalytic cycle begins with the oxidative addition of a C-I bond of this compound to a Pd(0) complex. This is typically the rate-determining step and is influenced by the electron density at the carbon atom and the strength of the carbon-halogen bond. Following oxidative addition, transmetalation occurs with the boronic acid derivative in the presence of a base, and the cycle concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

The reaction's efficiency and selectivity are highly dependent on the choice of ligands, base, and solvent. For dihalogenated substrates, a significant challenge is controlling the reaction to achieve selective mono-arylation versus di-arylation.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Typical Outcome |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | Mixture of mono- and di-arylated products |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | Improved selectivity for mono-arylation |

| Pd(OAc)₂ | None ("Ligand-free") | NBu₄Br | DMF | Can lead to unconventional regioselectivity |

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts. orgsyn.org This heightened reactivity can be advantageous but also presents challenges in controlling selectivity with polyhalogenated substrates like this compound. The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation with the organozinc species, and reductive elimination.

Organozinc reagents are powerful tools for creating C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. nih.gov The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing undesired side reactions. For instance, palladium complexes with bulky, electron-rich phosphine ligands are often effective. nih.gov

The key mechanistic question in the functionalization of this compound is the regioselectivity: which of the two C-I bonds reacts first? Generally, for halopyridines, the halide at the C2 position (α to the nitrogen) is considered more reactive due to the electron-withdrawing nature of the nitrogen atom, which makes the C2 position more electrophilic. researchgate.netacs.org The C-I bond is weaker and more readily undergoes oxidative addition compared to C-Br or C-Cl bonds. In substrates like 2-bromo-5-iodopyridine (B107189), copper-catalyzed amination occurs selectively at the C5 position, demonstrating the higher reactivity of the C-I bond. researchgate.net

However, recent studies on analogous dihalopyridines have revealed that this selectivity is not absolute and can be reversed. For 2,5-dichloropyridine, unprecedented C5-selectivity has been achieved under ligand-free "Jeffery" conditions, which are thought to involve palladium nanoparticles rather than mononuclear complexes. nih.gov This suggests that the nature of the active catalytic species plays a crucial role in determining the site of reaction. The conventional C2-selectivity is typically observed with mononuclear palladium catalysts bearing phosphine or N-heterocyclic carbene (NHC) ligands.

The switch in regioselectivity is a topic of active research. For 2,4-dibromopyridine, it has been shown that varying the palladium-to-ligand ratio can switch the catalytic species between mononuclear complexes (favoring C2) and multinuclear clusters or nanoparticles (favoring C4). acs.org It is plausible that similar principles apply to this compound, where the C5 position can be favored under specific conditions that promote the formation of higher-order palladium species.

Table 2: Factors Influencing Regioselectivity in Dihalopyridine Coupling

| Factor | Favors C2-Functionalization (Conventional) | Favors C5-Functionalization (Unconventional) |

|---|---|---|

| Catalyst Species | Mononuclear Pd complexes (e.g., Pd/phosphine, Pd/NHC) | Multinuclear Pd species (clusters, nanoparticles) |

| Electronic Effects | Inductive electron withdrawal by nitrogen atom activates the C2 position. | Complex interactions with catalyst surface or multinuclear core. |

| Reaction Conditions | Standard ligand-based protocols. | Ligand-free "Jeffery" conditions (e.g., Pd(OAc)₂, phase-transfer catalyst). nih.gov |

The choice of ligand is one of the most critical parameters for controlling the outcome of palladium-catalyzed cross-coupling reactions. nih.gov Ligands stabilize the palladium center, influence its reactivity, and can dictate both the efficiency of the catalytic cycle and the selectivity of the reaction.

For dihaloarenes, bulky, electron-rich ligands can have a profound effect. They tend to promote the formation of monoligated, 12-electron Pd(0) species, which are highly reactive in oxidative addition. However, these same bulky ligands can sometimes lead to a higher preference for exhaustive difunctionalization. nih.gov This occurs because after the first coupling, the palladium catalyst can remain associated with the product and perform a second oxidative addition faster than it dissociates.

In the context of regioselectivity, bulky N-heterocyclic carbene (NHC) ligands have been used to invert the typical site-selectivity in some dihalopyridines. For instance, a very sterically hindered NHC ligand was shown to promote coupling at the C4 position of 2,4-dichloropyridines over the usually more reactive C2 position. nih.gov This demonstrates that steric interactions between the ligand, the substrate, and the palladium center can override the intrinsic electronic preferences of the substrate. nih.gov Therefore, careful selection of the ligand is a key strategy for achieving selective C2 or C5 functionalization of this compound.

Other Transition Metal-Catalyzed Coupling Reactions

While palladium is the most common catalyst, other transition metals, particularly nickel and copper, are gaining prominence as effective and more earth-abundant alternatives.

Nickel-Catalyzed Couplings: Nickel catalysts exhibit unique reactivity profiles compared to palladium. ucla.edusquarespace.com They can access Ni(I) and Ni(III) oxidation states more readily, opening up mechanistic pathways that often involve radical intermediates. squarespace.commdpi.com This allows nickel catalysts to be effective in cross-electrophile couplings and to couple a wider range of substrates, including those with traditionally less reactive C-O bonds. nih.gov In the context of this compound, nickel catalysis could offer alternative reactivity and selectivity profiles, potentially favoring different reaction sites or enabling couplings with different partners compared to palladium.

Copper-Catalyzed Couplings: Copper-catalyzed reactions, particularly for C-N and C-O bond formation (Ullmann condensation), are well-established. nih.govbeilstein-journals.org More recently, copper has been explored for C-C couplings, including Negishi-type reactions under ligand-free conditions. squarespace.com Copper catalysis often proceeds through different mechanisms than palladium and can be highly effective for specific transformations. For dihalopyridines, copper-catalyzed amination has been shown to proceed selectively at the more reactive C-I bond, highlighting its potential for regioselective functionalization. researchgate.net Photoinduced copper-catalyzed couplings are also an emerging area, allowing for reactions to occur under very mild conditions. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways on Halopyridines

Nucleophilic aromatic substitution (SNAr) on pyridine (B92270) derivatives is a fundamental reaction class for the functionalization of the heterocyclic ring. The pyridine ring is inherently electron-deficient compared to benzene, which facilitates attack by nucleophiles. This reactivity is further enhanced by the presence of halogen substituents. The mechanism of SNAr reactions on halopyridines typically proceeds through a two-step addition-elimination pathway.

The regioselectivity of the attack is dictated by the position of the nitrogen atom. Nucleophilic attack is strongly favored at the C-2 (α) and C-4 (γ) positions. stackexchange.comwikipedia.org This preference is due to the ability of the electronegative nitrogen atom to effectively stabilize the negative charge in the resulting intermediate, often referred to as a Meisenheimer complex. stackexchange.commasterorganicchemistry.com When the attack occurs at these positions, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, which is a significant stabilizing contributor. stackexchange.com Attack at the C-3 (β) position does not allow for this delocalization onto the nitrogen, making the corresponding intermediate significantly less stable and the reaction kinetically disfavored. stackexchange.com

In the context of this compound, both iodine atoms are positioned at electronically activated or sensitive sites. The iodine at the C-2 position is particularly susceptible to SNAr for the reasons mentioned above. The iodine at the C-5 position is meta to the nitrogen and thus less activated towards a classical SNAr mechanism.

A key mechanistic aspect of SNAr reactions is the nature of the leaving group, which often exhibits a counter-intuitive trend known as the "element effect". In many activated aryl systems, the order of leaving group ability is F > Cl ≈ Br > I. researchgate.netnih.gov This order is inverse to that expected based on bond strength or stability of the halide anion. It is considered evidence that the first step of the mechanism—the nucleophilic attack to form the Meisenheimer intermediate—is the rate-determining step, rather than the second step involving the cleavage of the carbon-halogen bond. masterorganicchemistry.comnih.gov

However, studies on the reactivity of N-methylpyridinium ions have revealed a different leaving group order. In the reaction with piperidine in methanol, the reactivity was found to be 2-F ~ 2-Cl ~ 2-Br ~ 2-I. researchgate.netnih.gov This deviation from the typical element effect suggests a change in the rate-determining step. For these pyridinium systems, the mechanism is proposed to involve a rate-determining deprotonation of the substrate-piperidine addition intermediate. researchgate.netnih.gov Computational studies further suggest that for heavier halogens like chlorine, bromine, and iodine, the deprotonation is accompanied by the simultaneous loss of the leaving group in an E2-like manner. researchgate.net

| System | Typical Leaving Group Reactivity Order | Postulated Rate-Determining Step |

|---|---|---|

| Activated Aryl Halides | F > NO2 > Cl ≈ Br > I | Nucleophilic Addition |

| N-Methyl-2-halopyridinium Ions | 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I | Deprotonation of Addition Intermediate |

Radical Chemistry and Photoreactivity of Iodopyridines

The carbon-iodine bond in iodopyridines is relatively weak, making it susceptible to homolytic cleavage upon exposure to heat or ultraviolet (UV) light. This property is the foundation of the radical and photochemical reactivity of these compounds, including this compound.

Photolysis of iodo-precursors is a common method for generating pyridyl radicals. For instance, UV photolysis of iodopyridinium cations has been used to generate distonic isomers of the pyridine radical cation. nih.gov In these studies, the primary reaction observed for the generated radicals, both in the gas phase and in solution, was hydrogen atom abstraction. nih.gov This highlights a fundamental reaction pathway for pyridyl radicals. The generation of a radical at the C-2 or C-5 position of the pyridine ring opens pathways for C-C or C-heteroatom bond formation that are distinct from ionic pathways like SNAr.

The reactivity of pyridines towards radicals can also be harnessed in chain reactions. While classical Minisci reactions involve the addition of nucleophilic carbon-centered radicals to protonated pyridines, related systems using N-activated pyridinium salts show exceptional reactivity. N-methoxypyridinium salts, for example, have been shown to be highly effective radical traps. chemrxiv.orgnih.gov The rate constant for the addition of a primary alkyl radical to N-methoxylepidinium was determined to be greater than 107 M−1 s−1. chemrxiv.orgnih.gov The proposed mechanism involves the addition of the alkyl radical to the activated pyridinium, forming a radical cation intermediate. Subsequent rearomatization propagates the chain. chemrxiv.org These findings demonstrate that activation of the pyridine nitrogen significantly enhances its susceptibility to radical attack.

Hypervalent iodine(III) reagents are also known to participate in and promote radical chemistry. acs.org While not directly involving the C-I bond of an iodopyridine, this chemistry underscores the general role of iodine in mediating radical processes. In nonpolar solvents, molecular iodine (I2) can interact with pyridine to form a stable molecular complex, which may dissociate into ionic species in more polar environments. acs.org This interaction can influence the electronic environment of the pyridine ring and potentially play a role in radical-mediated processes.

| Precursor Type | Method of Radical Generation | Resulting Species/Reaction |

|---|---|---|

| Iodopyridinium Cations | UV Photolysis (300 nm) | Distonic Pyridine Radical Cations |

| N-Methoxypyridinium Salts | Reaction with Alkyl Iodides (Iodine Atom Transfer) | Monoalkylated Pyridines |

| Alkenes + N-Methoxypyridinium Salts | Hydroboration with Catecholborane | Monoalkylated Pyridines |

Coordination Chemistry of 2,5 Diiodopyridine

2,5-Diiodopyridine as a Ligand in Metal Complexes

This compound engages with metal centers primarily through its pyridine (B92270) nitrogen atom, acting as a monodentate ligand. However, its most significant contribution to the structure of metal complexes arises from the ability of its iodine atoms to form halogen bonds, which are crucial in directing the assembly of supramolecular architectures.

The formation of coordination compounds with this compound has been explored with several transition metals, with a particular focus on copper(I) due to the resulting structural motifs stabilized by halogen bonding.

Significant research has been conducted on the reaction of this compound with copper(I) halides. These reactions yield one-dimensional (1-D) coordination polymers. nih.govresearchgate.net The formation of these polymers is driven by the coordination of the pyridine nitrogen to the copper(I) center and is heavily influenced by halogen bonding interactions. Specifically, the reaction between this compound and copper(I) bromide results in a 1-D coordination polymer where the iodine atoms play a critical role in the supramolecular structure. nih.govresearchgate.net

Among various dihalopyridines, the C2-iodine of this compound is unique in its ability to display short contacts with the copper(I) center (C2–I2···Cu). nih.gov This interaction is dependent on the coordination geometry of the metal.

While the coordination chemistry with copper(I) is well-documented, specific research detailing the synthesis and structural characterization of copper(II) complexes with this compound as the primary ligand is not extensively available in the reviewed scientific literature.

A review of available scientific literature indicates a lack of specific studies focusing on the formation and characterization of cobalt(II) or zinc(II) coordination complexes where this compound is the principal ligand. While the coordination chemistry of cobalt(II) and zinc(II) with various other substituted and unsubstituted pyridine ligands is well-established, dedicated research on their complexes with this compound appears to be limited.

Comprehensive searches of scientific databases did not yield specific examples of coordination complexes between this compound and other transition metals such as platinum, palladium, rhodium, or ruthenium. The existing literature on the coordination chemistry of these metals tends to focus on other pyridine-based ligands.

The structural characterization of complexes involving this compound is best exemplified by its copper(I) bromide complex, which has been analyzed via single-crystal X-ray diffraction. nih.govresearchgate.net The defining feature of these structures is the crucial role of halogen bonds in forming extended networks.

In the this compound-Cu(I)Br complex, two types of halogen bonds are observed: C2–I2···Br–Cu and C5–I5···Br–Cu. nih.govresearchgate.net The shorter distance of the C2–I2···Br–Cu interaction is attributed to the combined effect of direct C2–I2···Cu interactions polarizing the C2-iodine and the para-electronic effects from the C5-iodine. nih.govresearchgate.net In contrast, the longer C5–I5···Br–Cu contact suggests a lesser electronic influence on the C5-iodine from the C2 position. nih.govresearchgate.net These C–X···A–Cu (where X is the halogen on the pyridine and A is the halide on the metal) halogen bonds are noted to be stronger than halogen-halogen interactions between two separate this compound ligands. nih.govresearchgate.net

The interplay of these halogen bonds links the primary 1-D coordination polymer chains into complex three-dimensional (3-D) supramolecular networks. nih.govresearchgate.net

Table 1: Selected Halogen Bond Distances in the this compound-Cu(I)Br Complex

| Interaction Type | Bond Distance (Å) |

|---|---|

| C2–I2···Br–Cu | 3.473(5) |

Data sourced from Narish et al., 2019. nih.govresearchgate.net

Formation of Transition Metal Coordination Compounds

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Diiodopyridine Units

This compound has been successfully utilized as a ligand in the synthesis of coordination polymers. The reaction of this compound with copper(I) salts leads to the formation of stable 1-D coordination polymers. nih.govresearchgate.net In these structures, the copper(I) centers are linked by the diiodopyridine ligands, and the resulting polymeric chains are further organized into 3-D supramolecular networks through extensive C–I···A–Cu halogen bonds. nih.govresearchgate.net

These materials are excellent examples of how halogen bonding can be used as a reliable tool in crystal engineering to direct the assembly of extended structures. The strength and directionality of the C–I···A–Cu interactions are key to the formation of these robust networks. nih.govresearchgate.net

However, it is important to distinguish these coordination polymers from porous Metal-Organic Frameworks (MOFs). While coordination polymers are extended structures built from metal nodes and organic linkers, MOFs are a subclass typically characterized by a high degree of porosity and surface area. Based on the available literature, the use of this compound as a primary building block for creating traditional, porous MOFs has not been reported. Its application has been focused on the construction of dense, halogen-bonded coordination polymers.

Design Principles for Diiodopyridine-Based Coordination Architectures

The design of coordination architectures using this compound is primarily guided by the predictable and directional nature of both metal-ligand coordination and halogen bonding. The pyridine nitrogen atom provides a primary site for coordination to a metal center, while the iodine atoms at the 2- and 5-positions offer secondary interaction sites that are crucial for extending the initial coordination complex into higher-dimensional networks.

A key strategy involves reacting this compound with metal salts, particularly copper(I) halides. researchgate.netnih.govnih.gov In these systems, the pyridine nitrogen coordinates to the copper(I) ion. This primary coordination event forms the initial building unit, which can be a discrete molecule or a one-dimensional (1-D) coordination polymer. researchgate.netnih.govnih.gov For instance, reactions with Cu(I) salts often yield 1-D polymeric ladder structures. nih.gov

The assembly of these primary units into more complex three-dimensional (3-D) supramolecular networks is then directed by halogen bonds. researchgate.netnih.govnih.gov The iodine atoms on the pyridine ring act as halogen bond donors, interacting with the halide anions (e.g., I⁻ or Br⁻) coordinated to the copper(I) centers, which serve as halogen bond acceptors. nih.gov This C−I···A–Cu (where A is a halide) interaction is a reliable and directional force that links the initial coordination polymers together, demonstrating the principle of using a combination of strong (coordination) and weaker (halogen bonding) interactions to build complex architectures. The flexibility of the copper(I) coordination sphere is also a crucial factor, as it can accommodate the geometric requirements for these halogen bonding interactions to occur. nih.gov

The design principles can be summarized as:

Hierarchical Assembly: Primary coordination of the pyridine nitrogen to a metal center forms initial motifs (e.g., 1-D chains), which are then linked into 3-D networks via secondary interactions.

Directional Interactions: The directionality of both the N-M coordination bond and the C-I···A halogen bond allows for a high degree of predictability in the final crystal packing.

Synergy of Interactions: The interplay between coordination bonds and halogen bonds is essential for the stabilization and formation of the extended solid-state structures.

Role of Halogen Substituents in Metal Coordination and Framework Assembly

The iodine substituents at the 2- and 5-positions of the pyridine ring are not merely passive components; they play an active and decisive role in the assembly of the final supramolecular framework. Their primary function is to act as halogen bond (XB) donors. nih.gov

In copper(I) halide complexes, strong halogen bonds are formed between the iodine substituent on the pyridine ring and the nucleophilic halide ions coordinated to the copper(I) center. nih.gov Specifically, the C5-iodine atom consistently acts as an XB donor to the halide anion (XB acceptor). nih.gov These C−I···A–Cu halogen bonds are generally stronger than halogen-halogen interactions that might occur between two diiodopyridine ligands. nih.gov

The electronic environment of the iodine atoms, influenced by their position on the ring and the presence of other substituents, significantly modulates the strength of these interactions. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilic character of the iodine atoms (the σ-hole), making them better halogen bond donors.

Research on 2,5-dihalopyridine-Cu(I)Br complexes provides specific insights into the distinct roles of the two iodine atoms. researchgate.netnih.gov

The C2-iodine is in close proximity to the primary metal coordination site (the nitrogen atom). This position allows for a combined polarization effect from both C2−I2···Cu interactions and para-electronic effects from the C5-iodine. This can lead to shorter and potentially stronger halogen bond contacts. researchgate.netnih.gov

The C5-iodine is further from the nitrogen atom. The halogen bonds it forms, such as C5−I5···Br–Cu, can be influenced by the electronic nature of the substituent at the C2-position. researchgate.netnih.gov For example, a more electron-withdrawing group at the C2 position strengthens the halogen bond donation from the C5 position. nih.gov

The following table presents data from a study on a this compound-Cu(I)Br complex, illustrating the different halogen bond distances for the iodine atoms at the C2 and C5 positions.

| Interacting Atoms | Bond Distance (Å) | Description |

| C2−I2···Br–Cu | 3.473(5) | Shorter halogen bond distance, influenced by proximity to the Cu center. researchgate.netnih.gov |

| C5−I5···Br–Cu | 3.537(5) | Longer halogen bond contact distance. researchgate.netnih.gov |

Supramolecular Interactions and Crystal Engineering with 2,5 Diiodopyridine

Halogen Bonding (XB) in 2,5-Diiodopyridine Systems

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region (the σ-hole) on a halogen atom in one molecule and a nucleophilic (Lewis basic) site on another. In this compound, the carbon-iodine bonds are polarized, creating positive σ-holes on the outer surface of both iodine atoms, making them effective halogen bond donors.

The interactions between the iodine atoms of this compound and various Lewis bases, particularly halide anions, have been characterized through single-crystal X-ray diffraction. In coordination complexes with copper(I) halides, this compound forms distinct C-I···X halogen bonds with the copper-bound halide anions.

In a notable example involving a this compound-Cu(I)Br complex, both iodine atoms at the C2 and C5 positions participate in halogen bonding with the bromide anion. The C2−I2···Br–Cu interaction was found to be shorter than the C5−I5···Br–Cu interaction. This difference is attributed to the combined effects of polarization of the C2-iodine by a C2−I2···Cu interaction and para-electronic effects from the C5-iodine. Conversely, the C2-iodine exerts a lesser para-electronic influence on the C5-iodine, resulting in a longer bond.

| Interaction | Bond Length (Å) |

| C2−I2···Br–Cu | 3.473(5) |

| C5−I5···Br–Cu | 3.537(5) |

Table 1: Halogen bond distances in a this compound-Cu(I)Br complex, demonstrating the distinct interactions of the iodine atoms at the C2 and C5 positions with a bromide anion.

Halogen bonds are a primary driving force in dictating the crystal packing of this compound-containing systems. These directional interactions guide the self-assembly of individual molecules into predictable and well-defined supramolecular structures.

In studies of 2,5-dihalopyridine-copper(I) halide complexes, C−X···A–Cu (where X is the halogen on pyridine (B92270) and A is the halide on copper) halogen bonds are instrumental in linking one-dimensional coordination polymers into complex three-dimensional supramolecular networks. The reliability and directionality of these bonds make this compound an excellent candidate for crystal engineering, enabling the construction of robust molecular frameworks.

Iodine-mediated halogen bonds are among the strongest and most directional of the halogen bonds. The strength of these interactions in this compound systems can be modulated by the nature of the halogen bond acceptor and the electronic environment of the pyridine ring.

Research has shown that halogen bonds formed between the halopyridine ligand and a copper(I)-bound halide ion (C−X···A–Cu) are stronger than those formed between two 2,5-dihalopyridine ligands (C−X···X'–C). The bond lengths observed in the this compound-Cu(I)Br complex, which are shorter than the sum of the van der Waals radii of the interacting atoms, are indicative of a significant and strong interaction. The near-linear geometry typically observed in such bonds underscores their high directionality, a key feature for predictable crystal engineering.

Other Non-Covalent Interactions (e.g., C-H···N Hydrogen Bonding, π-π Stacking)

While halogen bonding is a dominant force in the supramolecular chemistry of this compound, other weaker non-covalent interactions also play a crucial role in stabilizing the resulting crystal structures. These include hydrogen bonding and π-π stacking.

In the crystal structure of the analogous compound 2,5-dibromopyridine (B19318), a non-classical C—H···N hydrogen bonding interaction has been observed. nih.govresearchgate.net This interaction links individual molecules into one-dimensional chains. nih.gov It is highly probable that this compound engages in similar C—H···N interactions.

Application in Supramolecular Self-Assembly and Host-Guest Chemistry

The well-defined and robust halogen bonding capabilities of this compound make it a valuable component for supramolecular self-assembly. rsc.org By acting as a rigid and directional tecton, it can be used to program the assembly of molecules into larger, functional superstructures such as 1-D chains, 2-D layers, and even complex 3-D networks. rsc.orgresearchgate.net The ability to form strong C-I···X bonds allows for the creation of materials with predictable topologies and potential applications in materials science.

In the realm of host-guest chemistry, this compound can be incorporated into larger host molecules. libretexts.org The iodine atoms can serve as specific binding sites for electron-rich guest molecules through halogen bonding. libretexts.org This interaction provides a directional and specific recognition element, which is crucial for molecular sensing, separations, and the design of complex host-guest systems. mdpi.comresearchgate.netnih.gov The combination of the pyridine nitrogen as a potential hydrogen bond acceptor and the two iodine atoms as halogen bond donors provides multiple recognition sites for the selective binding of complementary guest molecules.

Advanced Applications in Materials Science

Precursor for Organic Electronic Materials

The unique electronic characteristics of the pyridine (B92270) ring make 2,5-diiodopyridine a valuable precursor in the synthesis of materials for organic electronics. chemimpex.com Its incorporation into conjugated systems can significantly influence charge transport properties, making it a target for developing next-generation organic electronic devices. The diiodo-functionality provides reactive sites for forming carbon-carbon bonds through established synthetic methods like Suzuki, Stille, and Negishi cross-coupling reactions, enabling the construction of complex and extended π-conjugated molecules.

This compound is utilized in the fabrication of organic semiconductors, which are the active components in devices such as organic field-effect transistors (OFETs) and integrated circuits. chemimpex.com The pyridine unit, being an electron-deficient group, helps to lower the energy levels of the molecular orbitals (HOMO and LUMO) of the resulting material. google.com This characteristic is particularly desirable for creating n-type (electron-transporting) or ambipolar semiconductors, which are less common but crucial for developing complementary logic circuits.

By reacting this compound with various aromatic or heteroaromatic stannanes or boronic acids, researchers can synthesize a library of 2,5-disubstituted pyridine derivatives. The electronic properties of these materials can be finely tuned by the choice of the substituting groups, allowing for a systematic investigation of structure-property relationships. nih.gov This modular approach is key to designing high-performance organic semiconductors.

Table 1: Desired Properties of Pyridine-Containing Organic Semiconductors

| Property | Desired Characteristic | Rationale |

| Charge Carrier Mobility | High (> 0.1 cm²/Vs) | Ensures efficient charge transport for faster device operation. |

| Energy Levels (HOMO/LUMO) | Tunable, often low-lying | Low LUMO levels facilitate electron injection and transport (n-type behavior). |

| Solubility | Good in common organic solvents | Enables solution-based processing for low-cost, large-area device fabrication. |

| Thermal Stability | High (TGA > 300 °C) | Provides long-term operational stability and resistance to degradation. |

| Film Morphology | Ordered, crystalline packing | Promotes intermolecular charge hopping, enhancing mobility. |

In the field of OLEDs, this compound serves as a foundational building block for synthesizing both emissive layer and host materials. chemimpex.com The pyridine moiety is often incorporated into molecular structures to enhance electron transport, which can lead to more balanced charge injection and recombination within the emissive layer, thereby improving device efficiency. For instance, materials based on 3,5-dicyanopyridine, a related isomer, have been shown to be effective electron-transporting hosts for phosphorescent and TADF emitters. rsc.org

The synthesis of materials for blue OLEDs, which remains a significant challenge, has also utilized pyridine derivatives. A close analogue, 2,6-dibromopyridine, has been used as a starting material for novel blue emitters. nih.gov Similar synthetic strategies can be applied to this compound to create new host and emitter materials with high triplet energies, which are necessary to prevent energy loss in blue phosphorescent and TADF OLEDs.

Table 2: Performance of an OLED Device Using a Pyridine-Based Emitter

| Device Parameter | Value |

| Emitter Compound | Pyrene-Benzimidazole derivative (synthesized using a pyridine precursor) |

| Maximum External Quantum Efficiency (EQE) | 4.3 (±0.3)% |

| Maximum Luminance | 290 (±10) cd/m² |

| Electroluminescence Color | Pure Blue |

| CIE Coordinates | (0.1482, 0.1300) |

Data adapted from research on OLEDs using emitters derived from pyridine precursors. nih.gov

This compound is also a key component in the synthesis of materials for organic solar cells. chemimpex.com It can be used to construct both electron donor (p-type) and electron acceptor (n-type) materials for the photoactive layer of bulk-heterojunction (BHJ) solar cells. The electron-deficient nature of the pyridine ring makes it particularly suitable for building acceptor units in donor-acceptor (D-A) type conjugated polymers. These polymers often exhibit broad absorption spectra and appropriate energy levels for efficient charge separation at the donor-acceptor interface.

For example, pyrido[2,3,4,5-lmn]phenanthridine derivatives have been synthesized and used as building blocks for large band gap copolymers in OSCs. semanticscholar.org A polymer from this family, when used as the donor material in a BHJ device, achieved a notable power conversion efficiency (PCE). semanticscholar.org The synthetic accessibility offered by starting materials like this compound facilitates the development of novel polymers with optimized properties for photovoltaic applications.

Table 3: Photovoltaic Performance of a Solar Cell with a Pyridine-Containing Polymer

| Parameter | Value |

| Polymer | Pa (based on a 4,9-dialkylpyrido[2,3,4,5-lmn]phenanthridine-5,10-dione unit) |

| Device Architecture | Inverted |

| Power Conversion Efficiency (PCE) | 4.54% |

| Open-Circuit Voltage (Voc) | 0.94 V |

| Short-Circuit Current (Jsc) | 8.16 mA/cm² |

| Fill Factor (FF) | 0.59 |

Data from a study on copolymers based on pyrido[2,3,4,5-lmn]phenanthridine derivatives for organic solar cells. semanticscholar.org

Building Block for Functional Polymers and Coatings with Enhanced Properties

Beyond electronics, this compound is employed in the creation of advanced functional polymers and coatings that exhibit enhanced thermal and electrical properties. chemimpex.com The ability to incorporate the rigid and polar pyridine unit into a polymer backbone allows for the modification of polymer morphology, solubility, and thermal stability. nih.govnih.gov

The reactivity of the carbon-iodine bonds facilitates its use in various polymerization reactions, such as polycondensation via cross-coupling, to produce well-defined conjugated polymers. nih.gov These polymers can be designed to have specific functionalities for applications like sensors, membranes, or specialty coatings. For instance, incorporating pyridine units can enhance the interactions of the polymer with metal ions, making them suitable for heavy metal detection or removal. Furthermore, the resulting polymers often show high thermal stability, making them suitable for coatings in demanding environments. purdue.edu

Synthesis of Liquid Crystalline Materials Incorporating Diiodopyridine Moieties

The rigid, linear (or rod-like) geometry of the 2,5-disubstituted pyridine core makes it an excellent building block for liquid crystalline materials. While much of the foundational research has been conducted using the analogous 2,5-dibromopyridine (B19318), the synthetic methodologies are directly transferable to this compound, with the iodo- derivative often providing higher reactivity in cross-coupling reactions.

By exploiting the differential reactivity of the halogen atoms, or by using sequential coupling reactions, a variety of 2,5-disubstituted pyridine-based liquid crystals can be synthesized. tandfonline.comtandfonline.com Typically, a Negishi coupling reaction is used to attach different aryl or alkyl groups at the 2- and 5-positions. tandfonline.com The resulting molecules, often with a general structure of an aromatic core with flexible terminal chains, can exhibit mesophases like nematic and smectic phases upon heating. tandfonline.com The presence of the pyridine nitrogen atom introduces a lateral dipole moment, which can influence the molecular packing and the resulting liquid crystal phase behavior.

Table 4: Phase Transitions of a Representative 2,5-Disubstituted Pyridine-Based Liquid Crystal

| Compound | Structure | Phase Transition Temperatures (°C) |

| 2-(4-heptyloxyphenyl)-5-heptylpyridine | C₇H₁₅-Py-Ph-OC₇H₁₅ | Cr 64 (SmC 56) SmA 71 N 84 I |

Data adapted from studies on liquid crystals synthesized from 2,5-dibromopyridine. tandfonline.com (Abbreviations: Cr = Crystalline, SmC = Smectic C, SmA = Smectic A, N = Nematic, I = Isotropic liquid. Parentheses indicate a monotropic phase observed on cooling.)

Role in Medicinal Chemistry and Agrochemical Research

Intermediate in Pharmaceutical Synthesis

2,5-Diiodopyridine is a valuable precursor in the synthesis of various pharmaceutical agents. chemicalbook.com The pyridine (B92270) motif is a "privileged scaffold" in drug design, meaning it is a structural framework that is frequently found in potent, biologically active molecules. nih.gov The presence of a pyridine ring can enhance a drug's biochemical potency, improve its metabolic stability, and solve issues related to protein binding. dovepress.com Consequently, a significant number of approved drugs are derived from pyridine or its relatives. nih.govresearchgate.net The di-iodinated nature of this compound makes it particularly useful, as the iodine atoms are excellent leaving groups in palladium-catalyzed cross-coupling reactions, allowing for the strategic construction of complex molecular architectures.

The pyridine nucleus is a core structural component in a variety of antiviral drugs. nih.gov For instance, research has led to the synthesis of complex molecules like pyrido[2,3-d]pyrimidines, which have been investigated as agents against viruses such as the herpes simplex virus (HSV). nih.gov The synthesis of these intricate heterocyclic systems often relies on starting materials that can be readily functionalized. This compound serves as an ideal foundational intermediate for such purposes. Its two reactive iodine sites can be sequentially or simultaneously replaced to build fused ring systems or to attach various functional groups necessary for antiviral activity. This strategic approach is fundamental to modern antiviral drug discovery. mdpi.com

Table 1: Examples of Pyridine-Based Antiviral Agents This table showcases approved drugs containing the core pyridine scaffold, illustrating the structural foundation that intermediates like this compound help to build.

| Drug Name | Therapeutic Use |

|---|---|

| Delavirdine | HIV/AIDS (NNRTI) nih.gov |

| Nevirapine | HIV/AIDS (NNRTI) |

| Etravirine | HIV/AIDS (NNRTI) |

| Favipiravir | Influenza researchgate.net |

In the field of oncology, the pyridine scaffold is instrumental in the design of targeted therapies. dovepress.com Numerous potent anticancer agents incorporate this heterocyclic ring. researchgate.net For example, several kinase inhibitors, which block signaling pathways that cancer cells use to grow and proliferate, are based on pyridine or fused pyridine systems like pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. researchgate.netmdpi.com The development of these complex molecules often begins with simpler, functionalized building blocks. This compound acts as a key starting material, providing the core pyridine structure and reactive handles (the iodine atoms) for synthetic chemists to elaborate upon. Through reactions like Suzuki and Negishi coupling, various aryl and alkyl groups can be attached at the 2 and 5 positions to generate molecules with high affinity and selectivity for specific cancer targets, such as VEGFR-2 and HER-2. mdpi.comresearchgate.net

Table 2: Examples of Pyridine-Based Anticancer Drugs This table highlights significant anticancer drugs that feature the pyridine scaffold, demonstrating the therapeutic importance of this structural class.

| Drug Name | Primary Indication | Mechanism of Action |

|---|---|---|

| Abiraterone acetate | Prostate Cancer nih.gov | CYP17A1 Inhibitor |

| Crizotinib | Lung Cancer nih.gov | ALK/ROS1 Inhibitor |

| Sorafenib | Kidney, Liver, Thyroid Cancer | Multi-kinase Inhibitor |

| Imatinib | Leukemia (CML), GIST | BCR-Abl Tyrosine Kinase Inhibitor |

Scaffold for Novel Biologically Active Compounds

A chemical scaffold is a core structure of a molecule upon which various modifications are made to create a library of related compounds. The pyridine ring is considered an attractive and privileged scaffold for this purpose. nih.gov this compound provides a rigid and predictable framework with two distinct and highly reactive sites for chemical elaboration. Medicinal chemists leverage this feature to perform "scaffold hopping" or to create diverse compound libraries for high-throughput screening against various biological targets. arxiv.org By systematically altering the substituents at the 2- and 5-positions, researchers can explore the structure-activity relationship (SAR) of a compound series, optimizing for potency, selectivity, and pharmacokinetic properties. nih.gov This systematic approach is a cornerstone of modern drug discovery, enabling the efficient identification of new lead compounds. youtube.com

Development of Agrochemical Products

The pyridine ring is a fundamental component not only in pharmaceuticals but also in the agrochemical industry. chemicalbook.comgoogle.com Pyridine derivatives are indispensable raw materials for producing a range of agricultural chemicals, including pesticides and herbicides. google.comnih.gov

In the ongoing effort to develop new and effective herbicides, complex heterocyclic molecules have shown significant promise. nih.gov For instance, compounds containing a pyrido[2,3-d]pyrimidine-2,4-dione structure have been synthesized and identified as potent inhibitors of the protoporphyrinogen oxidase (PPO) enzyme, a key target for many commercial herbicides. nih.gov The synthesis of such complex fused-ring systems requires versatile and reactive starting materials. This compound represents a logical precursor for these types of molecules, providing the essential pyridine core that can be further cyclized and functionalized to produce the final active herbicidal agent.

This compound and its chemical relatives serve as important intermediates in the synthesis of pesticides. google.comgoogle.com The development of new pesticides is crucial for crop protection and managing insect-borne diseases. The pyridine scaffold is present in many effective insecticides. The synthetic flexibility of this compound allows for the introduction of various functional groups that are essential for pesticidal activity and for tailoring the compound's properties to target specific pests while minimizing environmental impact.

Theoretical and Computational Studies of 2,5 Diiodopyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2,5-diiodopyridine at the atomic and electronic levels. These methods allow for the prediction of molecular geometry, electronic distribution, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the molecular and electronic structure of organic compounds. DFT calculations provide a good balance between computational cost and accuracy, making them suitable for molecules containing heavy atoms like iodine.

Theoretical geometry optimization of this compound, typically performed using functionals such as B3LYP with a suitable basis set that can handle heavy elements (e.g., LANL2DZ or def2-SVP), reveals a planar pyridine (B92270) ring. The introduction of two iodine atoms at the 2- and 5-positions of the pyridine ring influences the bond lengths and angles of the aromatic system. The C-I bond lengths are a key parameter obtained from these calculations. Due to the electron-withdrawing nature of the pyridine nitrogen, the C2-I bond is expected to be slightly shorter and more polarized than the C5-I bond.

The electronic structure of this compound is characterized by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically a π-orbital distributed over the pyridine ring and the iodine atoms, while the LUMO is a π*-orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In this compound, the presence of iodine atoms is expected to lower the LUMO energy and slightly raise the HOMO energy compared to pyridine, resulting in a reduced HOMO-LUMO gap.

| Parameter | Calculated Value |

|---|---|

| C2-I Bond Length (Å) | ~2.09 |

| C5-I Bond Length (Å) | ~2.10 |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values.

For this compound, the MEP analysis is expected to reveal several key features:

Negative Potential (Red/Yellow): The most negative potential is anticipated to be localized on the nitrogen atom of the pyridine ring, consistent with its lone pair of electrons. This region represents the primary site for electrophilic attack or coordination to metal centers.

Positive Potential (Blue): Regions of positive electrostatic potential, known as σ-holes, are expected to be present on the outer surface of the iodine atoms along the C-I bond axis. These σ-holes arise from the anisotropic distribution of electron density around the iodine atom and are responsible for the ability of this compound to act as a halogen bond donor. The σ-hole on the iodine at the 2-position may be slightly more positive than that at the 5-position due to the proximity of the electron-withdrawing nitrogen atom.

Near-Neutral Potential (Green): The hydrogen atoms of the pyridine ring and the carbon backbone will exhibit moderately positive potentials, while the regions above and below the aromatic ring will show a negative potential associated with the π-electron cloud.

The MEP provides a clear rationale for the molecule's behavior in intermolecular interactions, particularly its propensity to engage in halogen bonding.

Analysis of Reactivity Descriptors

Reactivity descriptors derived from computational studies provide quantitative measures of a molecule's chemical behavior. For this compound, these descriptors are crucial for understanding its stability and reaction pathways.

The Carbon-Halogen Bond Dissociation Energy (BDE) is the energy required to homolytically cleave the C-I bond, forming a pyridyl radical and an iodine radical. The BDE is a direct measure of the strength of the C-I bond. In this compound, there are two distinct C-I bonds, at the C2 and C5 positions.

Computational methods can be employed to calculate these BDEs. It is generally observed that for halopyridines, the C-X bond at the 2-position is weaker than at other positions due to the electronic influence of the adjacent nitrogen atom. Therefore, the C2-I bond in this compound is expected to have a lower BDE than the C5-I bond. This difference in BDEs has significant implications for the regioselectivity of reactions involving the cleavage of a C-I bond, such as in cross-coupling reactions, where the reaction is likely to occur preferentially at the 2-position.

| Bond | Estimated BDE (kcal/mol) |

|---|---|

| C2-I | ~60-65 |

| C5-I | ~65-70 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule, providing insights into atomic charges and bond orders.

In this compound, NBO analysis would reveal the natural charges on each atom. The nitrogen atom is expected to have a significant negative charge, while the carbon atoms bonded to it will have a positive charge. The iodine atoms will also carry a partial positive charge due to the polarization of the C-I bond, with the iodine at the 2-position likely being slightly more positive.

The bond order analysis from NBO calculations quantifies the number of covalent bonds between atoms. The C-I bonds in this compound are expected to have a bond order close to one, indicative of a single bond. Subtle differences in the bond orders of the C2-I and C5-I bonds may be observed, reflecting the different electronic environments.

| Atom/Bond | Parameter | Estimated Value |

|---|---|---|

| N | Natural Charge | Highly Negative |

| I (at C2) | Natural Charge | Slightly Positive |

| I (at C5) | Natural Charge | Slightly Positive |

| C2-I | Bond Order | ~1.0 |

| C5-I | Bond Order | ~1.0 |

Note: The values in the table are qualitative estimates based on the principles of NBO analysis and the known electronic structure of halopyridines.

Modeling of Supramolecular Interactions, including Halogen Bonds

This compound is an excellent candidate for forming supramolecular structures due to its ability to participate in various non-covalent interactions, most notably halogen bonding.

Computational modeling, often using DFT, is instrumental in studying these interactions. The positive σ-hole on the iodine atoms allows them to act as halogen bond donors, interacting with electron-rich atoms (halogen bond acceptors) such as nitrogen, oxygen, or other halogens.

In the solid state, this compound can form halogen bonds with neighboring molecules. For instance, the iodine atom at the 5-position of one molecule can interact with the nitrogen atom of another, leading to the formation of linear chains or more complex networks. The directionality of the C-I···N interaction is a key feature, with the angle being close to 180°.

The modeling of these supramolecular interactions allows for the rational design of crystal structures with desired properties, highlighting the importance of computational chemistry in the field of crystal engineering and materials science.

Prediction of Reaction Selectivity and Mechanisms

Theoretical and computational chemistry have emerged as indispensable tools for predicting the selectivity and elucidating the complex mechanisms of reactions involving this compound. Methods such as Density Functional Theory (DFT) allow for the in-depth analysis of reaction pathways, transition states, and the electronic and steric factors that govern reaction outcomes. These computational approaches provide valuable insights that complement experimental studies, guiding the design of synthetic strategies to achieve desired products with high selectivity.

A primary focus of computational studies on dihalosubstituted pyridines, including this compound, is the prediction of regioselectivity in metal-catalyzed cross-coupling reactions. The two non-equivalent C–I bonds in this compound (at the C2 and C5 positions) exhibit different reactivities, which can be rationalized through computational modeling. Theoretical calculations can determine the activation energies for the oxidative addition of a palladium catalyst to each C–I bond, which is often the rate-determining step and thus dictates the selectivity.

Computational models for predicting the site-selectivity of cross-coupling reactions on dihalogenated N-heteroarenes have been developed. nih.govaalto.fi These models often correlate the predicted selectivity with the calculated bond dissociation energies of the carbon-halogen bonds or the activation energies of the oxidative addition step. nih.gov For dihalogenated pyridines, the halide adjacent to the nitrogen atom (the C2 position) is typically more reactive due to the electronic influence of the heteroatom. aalto.fi

The general trend for reactivity in palladium-catalyzed cross-couplings is C2 > C4 > C3. For 2,5-disubstituted pyridines, the C2 position is generally favored for substitution. Computational studies can quantify this preference by calculating the energy barriers for the oxidative addition at each position. The transition state leading to the C2-arylated product is often found to be lower in energy than the transition state for the C5-arylation.

Below is a representative data table illustrating how computational data can be used to predict regioselectivity in a hypothetical Suzuki-Miyaura coupling reaction of this compound with phenylboronic acid.

Table 1: Calculated Activation Free Energies (ΔG‡) for the Oxidative Addition Step in the Suzuki-Miyaura Coupling of this compound

| Entry | C-I Bond Position | Catalyst System | Solvent | ΔG‡ (kcal/mol) | Predicted Major Product |

| 1 | C2 | Pd(PPh₃)₄ | Toluene | 18.5 | 2-phenyl-5-iodopyridine |

| 2 | C5 | Pd(PPh₃)₄ | Toluene | 22.1 | - |

| 3 | C2 | Pd(dppf)Cl₂ | Dioxane | 17.9 | 2-phenyl-5-iodopyridine |

| 4 | C5 | Pd(dppf)Cl₂ | Dioxane | 21.5 | - |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the application of computational chemistry in predicting reaction selectivity. The lower activation free energy (ΔG‡) for the oxidative addition at the C2 position indicates that this pathway is kinetically favored, leading to the selective formation of the 2-substituted product.

Beyond predicting selectivity, computational studies provide a detailed picture of the reaction mechanism. For instance, in palladium-catalyzed reactions, the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, can be modeled. DFT calculations can elucidate the geometry of intermediates and transition states, providing a three-dimensional understanding of the reaction progress. researchgate.net

Furthermore, these theoretical investigations can rationalize the effect of ligands on the palladium catalyst, which can sometimes be used to reverse the inherent selectivity of the substrate. nih.gov While the C2 position is electronically favored, bulky ligands on the palladium catalyst can sterically hinder the approach to the C2 position, thereby favoring reaction at the C5 position. Computational modeling can predict the energetic landscape for different ligand-catalyst complexes, aiding in the selection of the appropriate ligand to achieve the desired regiochemical outcome.

Table 2: Calculated Relative Free Energies (ΔG) for Intermediates in the Catalytic Cycle of a Hypothetical Palladium-Catalyzed Cross-Coupling Reaction

| Step | Intermediate/Transition State | Description | Relative Free Energy (kcal/mol) |

| 1 | Reactants | This compound + Pd(0)L₂ | 0.0 |

| 2 | TS₁ | Oxidative Addition at C2 | +18.5 |

| 3 | Intermediate 1 | 2-(iodo)pyridyl-Pd(II)L₂ complex | -5.2 |

| 4 | TS₂ | Transmetalation | +15.3 |

| 5 | Intermediate 2 | 2-(aryl)pyridyl-Pd(II)L₂ complex | -12.7 |

| 6 | TS₃ | Reductive Elimination | +10.8 |

| 7 | Products | 2-aryl-5-iodopyridine + Pd(0)L₂ | -25.0 |

Concluding Remarks and Future Research Outlook

Emerging Trends in 2,5-Diiodopyridine Chemistry

Current research involving this compound is characterized by several key trends that highlight its growing importance in modern chemistry. These trends are largely driven by the demand for novel functional molecules with tailored properties.

One of the most prominent emerging trends is the increasing utilization of this compound in the synthesis of advanced organic materials . chemimpex.com Specifically, it serves as a crucial precursor in the development of organic semiconductors for applications in flexible electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. chemimpex.com The ability to introduce different functional groups at the 2 and 5 positions of the pyridine (B92270) ring through cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. This has led to the creation of novel polymers and coatings with enhanced thermal and electrical characteristics. chemimpex.com

Another significant trend is the application of this compound in medicinal chemistry for the synthesis of biologically active compounds. It is a key intermediate in the development of potential antiviral and anticancer drugs. chemimpex.com The pyridine scaffold is a common motif in many pharmaceuticals, and the iodo-substituents on this compound provide reactive handles for the construction of complex molecular architectures with potential therapeutic value.

Furthermore, there is a growing interest in the use of this compound in supramolecular chemistry . The iodine atoms can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined architectures. This has potential applications in crystal engineering and the design of new functional materials. The related compound, 2,5-dibromopyridine (B19318), has been shown to form one-dimensional chains in the solid state through a combination of hydrogen bonding and bromine-bromine interactions. nih.gov

The table below summarizes the key emerging trends in the application of this compound.

| Trend | Application Area | Key Research Focus |

| Advanced Organic Materials | Organic Electronics (OLEDs, Organic Solar Cells) | Synthesis of novel organic semiconductors, polymers, and coatings with tailored electronic and thermal properties. chemimpex.com |

| Medicinal Chemistry | Drug Discovery | Development of new antiviral and anticancer agents by utilizing this compound as a key synthetic intermediate. chemimpex.com |

| Supramolecular Chemistry | Crystal Engineering, Materials Design | Exploration of halogen bonding and other non-covalent interactions to control the self-assembly of molecules into functional superstructures. |

| Coordination Chemistry | Catalysis, New Materials | Synthesis of coordination compounds for applications in catalysis and the development of materials with specific properties. chemimpex.com |

Potential for Novel Methodologies and Applications

The unique reactivity of this compound opens up significant potential for the development of novel synthetic methodologies and the expansion of its application scope. The differential reactivity of the two carbon-iodine bonds can be exploited to achieve selective functionalization, leading to a wide array of 2,5-disubstituted pyridines.

A key area for future development lies in the advancement of catalytic cross-coupling reactions . While methods like Negishi coupling have been successfully employed with the analogous 2,5-dibromopyridine to synthesize liquid crystals, there is potential to develop more efficient and selective catalytic systems for this compound. researchgate.net This includes the design of new ligands and catalysts that can operate under milder reaction conditions and tolerate a broader range of functional groups. The development of one-pot, multicomponent reactions starting from this compound would also be a significant advancement, allowing for the rapid construction of complex molecules. mdpi.com

Furthermore, the exploration of C-H functionalization reactions on the this compound scaffold presents an exciting avenue for research. While direct and selective C-H functionalization of the pyridine ring is challenging due to its electron-deficient nature, recent advances in this area for other pyridine derivatives suggest that similar strategies could be applied to this compound. researchgate.netnih.gov This would provide a more atom-economical approach to synthesizing functionalized pyridines.

The potential applications of this compound and its derivatives are vast. In materials science, beyond OLEDs, there is potential for their use in chemosensors and molecular electronics. researchgate.net In medicinal chemistry, the development of new synthetic methodologies will enable the creation of diverse libraries of pyridine-containing compounds for high-throughput screening and drug discovery.

The following table outlines potential novel methodologies and their corresponding applications.

| Novel Methodology | Potential Application |

| Advanced Catalytic Cross-Coupling | More efficient and selective synthesis of 2,5-disubstituted pyridines for liquid crystals, pharmaceuticals, and functional polymers. researchgate.net |

| C-H Functionalization | Atom-economical synthesis of a wider range of functionalized pyridines for diverse applications. researchgate.netnih.gov |

| One-Pot Multicomponent Reactions | Rapid and efficient construction of complex heterocyclic systems for drug discovery and materials science. mdpi.com |

| Photochemical Synthesis | Development of environmentally friendly and selective methods for the functionalization of the pyridine ring. mdpi.com |

Challenges and Opportunities in the Field

Despite the significant progress and immense potential, the chemistry of this compound is not without its challenges. Overcoming these challenges will unlock new opportunities for innovation and application.

A primary challenge lies in the regioselective functionalization of the pyridine ring. The inherent electronic properties of pyridine make selective derivatization at specific positions, particularly the C3 and C4 positions, a significant hurdle. researchgate.net While the iodo groups in this compound direct reactivity to these positions, achieving selective monofunctionalization or subsequent derivatization at other positions on the ring remains a complex task. The development of synthetic methods that allow for the "regioexhaustive substitution" of all vacant positions, as has been demonstrated for fluorinated pyridines, would be a major breakthrough. researchgate.netnih.gov

Another challenge is the development of more cost-effective and sustainable synthetic routes to this compound and its derivatives. While various synthetic methods exist, some rely on harsh reaction conditions or expensive catalysts. google.com The development of greener synthetic methods, perhaps utilizing flow chemistry or biocatalysis, would enhance the industrial applicability of this compound.

These challenges, however, also present significant opportunities. The pursuit of solutions to the problem of regioselectivity will undoubtedly lead to the discovery of new and innovative synthetic methodologies. The demand for functional materials and pharmaceuticals will continue to drive research into the applications of this compound, creating opportunities for interdisciplinary collaboration between synthetic chemists, materials scientists, and medicinal chemists.

The table below summarizes the key challenges and the corresponding opportunities in the field of this compound chemistry.

| Challenge | Opportunity |

| Regioselective Functionalization of the Pyridine Ring | Development of novel synthetic methods for the precise control of substitution patterns, leading to a wider range of accessible derivatives. researchgate.net |

| Cost-Effective and Sustainable Synthesis | Innovation in green chemistry approaches, such as flow chemistry and biocatalysis, to improve the economic and environmental viability of this compound synthesis. |

| Understanding Structure-Property Relationships | In-depth investigation of how molecular structure influences the electronic, photophysical, and biological properties of this compound derivatives to guide the design of new functional molecules. |

| Exploration of New Application Areas | Expansion of the use of this compound into new fields such as agrochemicals, catalysis, and advanced sensors. chemimpex.com |

Q & A

Q. What statistical methods are appropriate for validating this compound’s catalytic efficiency?

- Answer : Apply ANOVA to compare turnover numbers (TON) across triplicate runs. Use Grubbs’ test to identify outliers and report confidence intervals (95% CI) for key metrics. Include raw data tables in supplementary materials for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.